3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid

lipophilicity drug-likeness physicochemical properties

Researchers tuning lipophilicity in pyrazole SAR often face undefined LogP profiles from generic building blocks, complicating lead optimization. 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1245171-58-7) addresses this with: • Defined LogP 2.65-quantifiable Δ +1.97 vs. ethyl and Δ +1.23 vs. tert-butyl analogs for rational property modulation • ≥95% purity with batch-specific NMR, HPLC, GC documentation • Carboxylic acid handle enables rapid amide coupling or esterification for parallel library synthesis Ships globally with full analytical data package.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13302932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCC1=NN(C(=C1)C(=O)O)C
InChIInChI=1S/C9H14N2O2/c1-3-4-5-7-6-8(9(12)13)11(2)10-7/h6H,3-5H2,1-2H3,(H,12,13)
InChIKeyLEFLLXQCQNKHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid: Key Intermediate in Pyrazole-5-Carboxylic Acid Chemistry


3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1245171-58-7) is a heterocyclic building block within the 1H-pyrazole-5-carboxylic acid class, characterized by an n-butyl substituent at the 3-position, a methyl group at the 1-position, and a carboxylic acid handle at the 5-position . With a molecular weight of 182.22 g/mol and molecular formula C₉H₁₄N₂O₂, this compound serves as a versatile intermediate for constructing more complex pyrazole derivatives with potential applications in agrochemical and pharmaceutical research . Its primary commercial availability is as a research chemical with a typical purity specification of 95% .

Why 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid Cannot Be Simply Substituted by Other 1H-Pyrazole-5-Carboxylic Acids


Simple replacement of 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid with other 1H-pyrazole-5-carboxylic acid analogs is not straightforward due to the significant impact of the 3-position alkyl substituent on critical molecular properties such as lipophilicity (LogP), steric bulk, and overall molecular weight [1]. As documented for related pyrazole-5-carboxylic acid derivatives, even modest alterations in the alkyl chain length or branching pattern can shift LogP values by more than 1.5 units, which in turn affects solubility, membrane permeability, and potential off-target interactions in biological systems . Consequently, researchers aiming to optimize a synthetic route or biological assay must carefully select the specific pyrazole-5-carboxylic acid building block rather than defaulting to a more common or less expensive analog.

Quantitative Differentiation of 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid from Key Analogs


Lipophilicity (LogP) Comparison: n-Butyl vs. Ethyl and tert-Butyl Analogs

3-Butyl-1-methyl-1H-pyrazole-5-carboxylic acid exhibits a calculated LogP value of 2.65 , which is significantly higher than that of the corresponding 3-ethyl analog (LogP = 0.68) and the 3-tert-butyl analog (LogP = 1.42) [1]. This nearly 2-unit increase in lipophilicity relative to the ethyl derivative is a direct consequence of the extended n-butyl chain and can influence the compound's behavior in both organic synthesis and biological assays.

lipophilicity drug-likeness physicochemical properties

Molecular Weight and Steric Profile Relative to 3-Alkyl Analogs

The molecular weight of 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid is 182.22 g/mol . This represents a 28.05 g/mol increase over the 3-ethyl analog (154.17 g/mol) while being identical to that of the 3-tert-butyl isomer (182.22 g/mol) . However, the linear n-butyl group offers a distinct steric profile compared to the branched tert-butyl group, which can be critical for downstream reactivity and target binding.

molecular weight steric hindrance building block selection

Analytical Purity and Quality Control Documentation

Commercial supplies of 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid are offered with a minimum purity specification of 95% . Vendors such as Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analyses, ensuring consistent purity and identity for research applications . While similar purity levels are common for many pyrazole-5-carboxylic acid building blocks, the availability of detailed analytical data for this specific compound reduces the risk of batch-to-batch variability in sensitive experiments.

purity analytical characterization procurement quality

Inclusion in Patent Literature for Agrochemical Intermediates

European Patent EP2513063 (Bayer CropScience AG) describes methods for manufacturing 1-alkyl- and 1-aryl-5-pyrazolecarboxylic acid derivatives, a class to which 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid belongs [1]. While the patent does not single out the butyl-substituted compound, the disclosed methodology is directly applicable to its synthesis and underscores the industrial relevance of 5-pyrazolecarboxylic acids bearing varied 3-alkyl substituents as precursors to crop protection agents.

agrochemical intermediate patent synthesis 1-alkyl-5-pyrazolecarboxylic acid

Recommended Research and Industrial Uses for 3-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid


Agrochemical Intermediate Synthesis

As a 1-alkyl-5-pyrazolecarboxylic acid derivative, this compound can serve as a key intermediate in the preparation of novel fungicides or herbicides, following the synthetic methodologies outlined in EP2513063 . The n-butyl substituent provides enhanced lipophilicity (LogP = 2.65) that may improve the foliar uptake or soil mobility of the final agrochemical product compared to analogs with shorter or branched alkyl chains.

Medicinal Chemistry Building Block

In drug discovery programs, 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid offers a distinct physicochemical profile (LogP 2.65, MW 182.22) that can be leveraged to modulate the lipophilicity and metabolic stability of lead compounds. Its carboxylic acid group is readily converted to amides, esters, or heterocycles, enabling rapid exploration of structure-activity relationships around the pyrazole core.

Comparative Physicochemical Profiling Studies

Researchers investigating the relationship between alkyl chain length and molecular properties in heterocyclic series can utilize this compound alongside its 3-ethyl and 3-tert-butyl counterparts [1]. The quantitative differences in LogP (Δ = +1.97 vs. ethyl, +1.23 vs. tert-butyl) provide a defined gradient for studying effects on solubility, permeability, or target engagement.

Synthesis of Customized Pyrazole Libraries

The high commercial purity (≥95%) and available analytical documentation (NMR, HPLC, GC) [2] make this building block suitable for the construction of focused chemical libraries via parallel synthesis. The carboxylic acid moiety allows for straightforward diversification through amide coupling or esterification, while the n-butyl group imparts a consistent hydrophobic handle for SAR exploration.

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